2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid
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Overview
Description
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is an organic compound with the molecular formula C16H11NO5 and a molecular weight of 297.26 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an acryloyl moiety, which is further connected to a benzenecarboxylic acid group. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
The synthesis of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base to form the corresponding nitrophenylacrylic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the acylation process.
Chemical Reactions Analysis
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Scientific Research Applications
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a biochemical reagent for studying protein interactions and modifications.
Pharmaceutical Development: It serves as a precursor for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. These modifications can alter the activity of enzymes and receptors, thereby influencing various biological pathways .
Comparison with Similar Compounds
2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid can be compared with other similar compounds, such as:
4-Nitrophenylacrylic acid: This compound lacks the benzenecarboxylic acid group and has different reactivity and applications.
Benzoylacrylic acid: This compound lacks the nitrophenyl group and has different chemical properties and uses.
4-Nitrobenzoic acid: This compound lacks the acryloyl group and has different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-15(13-3-1-2-4-14(13)16(19)20)10-7-11-5-8-12(9-6-11)17(21)22/h1-10H,(H,19,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHWWTURTUTLC-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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